Product packaging for 1,2-Diethylhydrazine(Cat. No.:CAS No. 1615-80-1)

1,2-Diethylhydrazine

Cat. No.: B154525
CAS No.: 1615-80-1
M. Wt: 88.15 g/mol
InChI Key: YCBOYOYVDOUXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Diethylhydrazine (CAS 1615-80-1) is a nitrogen-containing compound with the molecular formula C₄H₁₂N₂ and a molecular weight of 88.15 g/mol . It is a colorless liquid used primarily as a research chemical and intermediate in organic synthesis. Key properties include:

  • Vapor Pressure: 69.3 mm Hg at 25°C .
  • Toxicity: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC . It exhibits hepatotoxicity, neurotoxicity, and growth inhibition in animal studies .
  • Applications: Limited to niche research due to its high toxicity and instability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B154525 1,2-Diethylhydrazine CAS No. 1615-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOYOYVDOUXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Record name HYDRAZINE, 1,2-DIETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16217
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043754
Record name 1,2-Diethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hydrazine, 1,2-diethyl- is a solid., Colorless liquid; [HSDB]
Record name HYDRAZINE, 1,2-DIETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16217
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Diethylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7900
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

85.5 °C
Record name 1,2-DIETHYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

The hydrochloride is soluble in water and ethanol and slightly sol in acetone /1,2-Diethylhydrazine hydrochloride/, >10% in ethanol, >10% in ethyl ether, >10% in benzene, >10% in chloroform, Very soluble in benzene, ether, and ethanol.
Record name 1,2-DIETHYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.797 AT 26 °C/4 °C/D
Record name 1,2-DIETHYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

69.3 [mmHg]
Record name 1,2-Diethylhydrazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7900
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

COLORLESS LIQUID

CAS No.

1615-80-1
Record name HYDRAZINE, 1,2-DIETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16217
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Diethylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1615-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.062
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N'-DIETHYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C5I1IVDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-DIETHYLHYDRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reductive Alkylation of Hydrazine

The reductive alkylation of hydrazine with aldehydes or ketones represents a foundational approach to synthesizing 1,2-dialkylhydrazines. For 1,2-diethylhydrazine, this method involves reacting hydrazine with acetaldehyde in the presence of a reducing agent. Early work by Taipale demonstrated that aldehydes often yield mixtures of secondary amines, primary amines, and ammonia, complicating isolation .

In a typical procedure, hydrazine hydrate is combined with acetaldehyde in a polar solvent such as methanol. A catalyst—commonly palladium on carbon or Raney nickel—is introduced under hydrogen pressure (50–100 psig) to facilitate reductive alkylation . The reaction proceeds via imine intermediates, which are subsequently reduced to the target hydrazine. For example:

N2H4+2CH3CHOH2,Pd/CMeOH(CH3CH2NH)2+2H2O\text{N}2\text{H}4 + 2\text{CH}3\text{CHO} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{MeOH}} \text{(CH}3\text{CH}2\text{NH)}2 + 2\text{H}2\text{O}

However, competing over-alkylation and disproportionation reactions often result in low yields (30–50%) . Optimization studies suggest that maintaining a pH below 7.5 and a molar ratio of hydrazine to aldehyde near 1:2 improves selectivity .

Reduction of Azines with Lithium Aluminum Hydride

A more reliable method involves the reduction of azines (azines = R2C=N-N=CR2\text{R}_2\text{C=N-N=CR}_2) using lithium aluminum hydride (LiAlH4_4). This approach, pioneered by Weiniger and Rice, avoids the pitfalls of direct alkylation .

Azines are synthesized by condensing two equivalents of an aldehyde with hydrazine:

2CH3CHO+N2H4(CH3CH=N-N=CHCH3)+2H2O2\text{CH}3\text{CHO} + \text{N}2\text{H}4 \rightarrow \text{(CH}3\text{CH=N-N=CHCH}3\text{)} + 2\text{H}2\text{O}

Subsequent reduction with LiAlH4_4 in anhydrous ether cleaves the N=N bond, yielding this compound:

(CH3CH=N-N=CHCH3)+4LiAlH42(CH3CH2NH)2+LiAlO2+Li3AlH5\text{(CH}3\text{CH=N-N=CHCH}3\text{)} + 4\text{LiAlH}4 \rightarrow 2\text{(CH}3\text{CH}2\text{NH)}2 + \text{LiAlO}2 + \text{Li}3\text{AlH}_5

This method achieves yields exceeding 70%, with purity dependent on the azine’s initial quality . Deuterium-labeling studies using LiAlD4_4 confirm that hydrogen atoms are incorporated exclusively at the nitrogen centers, supporting a concerted reduction mechanism .

Alkylation of Hydrazine Derivatives

Alternative routes involve alkylating protected hydrazine derivatives, such as 1,2-dibenzoylhydrazine. Harries and Kammerer first demonstrated this approach, wherein the benzoyl groups are replaced via successive ethylation and hydrolysis steps :

  • Ethylation :

(PhCO)NH-NH(COPh)+2C2H5I(C2H5)NH-NH(C2H5)+2PhCO2H\text{(PhCO)NH-NH(COPh)} + 2\text{C}2\text{H}5\text{I} \rightarrow \text{(C}2\text{H}5\text{)NH-NH(C}2\text{H}5\text{)} + 2\text{PhCO}_2\text{H}

  • Hydrolysis :

(C2H5)NH-NH(C2H5)+2H2ONaOH(C2H5NH)2+2PhCO2Na\text{(C}2\text{H}5\text{)NH-NH(C}2\text{H}5\text{)} + 2\text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{(C}2\text{H}5\text{NH)}2 + 2\text{PhCO}_2\text{Na}

While this method avoids reductive conditions, it requires harsh alkylating agents (e.g., ethyl iodide) and multi-step purification, resulting in moderate yields (40–60%) .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation routes:

Method Reagents Conditions Yield (%) Purity (%) Reference
Reductive AlkylationHydrazine, AcetaldehydeH2_2 (100 psig), Pd/C30–5080–85
Azine ReductionAzine, LiAlH4_4Anhydrous ether, reflux70–7590–95
Alkylation of DerivativesDibenzoylhydrazine, EtINaOH, aqueous hydrolysis40–6075–80

Challenges and Limitations

  • Side Reactions : Reductive alkylation often produces ethylamine and ammonia due to over-reduction .

  • Purification : this compound’s high polarity complicates distillation, necessitating azeotropic drying or fractional crystallization.

  • Safety : The compound’s sensitivity to oxidation necessitates inert-atmosphere handling to prevent decomposition into toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mercuric oxide in water.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Azoparaffins.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazine compounds.

Scientific Research Applications

Carcinogenicity Studies

1,2-Diethylhydrazine has been extensively utilized in carcinogenicity studies to understand its effects on various biological systems. Research indicates that DEH induces tumors in laboratory animals, particularly in the gastrointestinal tract. Studies involving different rodent models have demonstrated a clear dose-response relationship between DEH exposure and tumor incidence.

  • Case Study: Rat Models
    In one study, Fischer rats were administered DEH at varying doses, leading to a high incidence of colon tumors. Specifically, 78.6% of treated rats developed colon epithelial tumors after a single dose of 35 mg/kg body weight .
  • Case Study: Mouse Models
    In another experiment involving CF1 mice, subcutaneous injections of DEH resulted in over 83% of subjects developing colonic neoplasms . This highlights DEH's utility as a model for studying colorectal cancer mechanisms.

Mechanistic Studies

Research has also focused on the biochemical mechanisms through which DEH exerts its carcinogenic effects. It has been shown to cause DNA damage and promote aberrant crypt foci formation in the colon, serving as precursors to colorectal cancer. These findings are significant for understanding the molecular pathways involved in tumorigenesis .

Dietary Interaction Studies

The interaction between dietary factors and DEH-induced carcinogenesis has been another area of investigation. For instance, studies have explored how high-fat diets influence the development of tumors in rats treated with DEH, revealing that dietary composition can significantly alter tumor incidence and progression .

Toxicological Assessments

Toxicological evaluations have revealed that exposure to DEH poses significant health risks. The compound is classified as a potential human carcinogen based on animal studies showing increased tumor formation following exposure. Occupational exposure assessments indicate that laboratory personnel may be at risk due to handling this chemical without adequate safety measures.

Potential Therapeutic Applications

Emerging research suggests that derivatives of diethylhydrazine may have therapeutic potential beyond their carcinogenic properties. Investigations into modified hydrazine compounds have indicated possible anti-cancer activities, prompting further exploration into their pharmacological applications.

Summary Table of Research Findings

Study TypeModel OrganismKey Findings
CarcinogenicityFischer Rats78.6% developed colon tumors at 35 mg/kg
Mechanistic StudiesCF1 Mice83% developed colonic neoplasms after treatment
Dietary InteractionF344 RatsHigh-fat diets increased tumor incidence
Toxicological AssessmentsVariousClassified as potential human carcinogen

Mechanism of Action

The mechanism of action of 1,2-Diethylhydrazine involves its interaction with molecular targets through various pathways. It can act as a reducing agent, donating electrons to other molecules. Additionally, it can form reactive intermediates that participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

1,2-Diphenylhydrazine (CAS 122-66-7)

Molecular Formula : C₁₂H₁₂N₂ | Molecular Weight : 184.24 g/mol .

Property 1,2-Diethylhydrazine 1,2-Diphenylhydrazine
Physical State Colorless liquid Yellow crystalline solid
Toxicity Hepatotoxic, neurotoxic Limited human data; suspected carcinogen
Reactivity Inactive in redox coupling reactions Forms hydrazobenzene via reduction
Environmental Fate No available data Rapid oxidation in aerobic conditions
Applications Research chemical Precursor in dye and polymer synthesis

Key Differences :

  • The phenyl groups in 1,2-diphenylhydrazine increase its molecular weight and stability compared to the ethyl substituents in this compound.
  • 1,2-Diphenylhydrazine’s environmental persistence is poorly characterized, while its rapid oxidation contrasts with the unknown degradation pathways of this compound .

1,2-Dimethylhydrazine (CAS 540-73-8)

Molecular Formula : C₂H₈N₂ | Molecular Weight : 60.10 g/mol .

Property This compound 1,2-Dimethylhydrazine
Carcinogenicity IARC 2B (possible) IARC 2B; induces colon tumors in rats
Mechanism of Action No intestinal DNA alkylation Liver-mediated DNA alkylation
Applications Research chemical Rocket fuel, carcinogenesis studies

Key Differences :

  • The methyl groups in 1,2-dimethylhydrazine enable metabolic activation in the liver, producing DNA-damaging metabolites that target the colon .
  • 1,2-Dimethylhydrazine’s higher volatility (lower molecular weight) increases inhalation exposure risks compared to this compound.

1,1-Dimethylhydrazine (CAS 57-14-7)

Molecular Formula : C₂H₈N₂ | Molecular Weight : 60.10 g/mol .

Property This compound 1,1-Dimethylhydrazine
Structure Symmetrical (1,2-substitution) Unsymmetrical (1,1-substitution)
Toxicity Neurotoxic Highly toxic; methemoglobinemia
Applications Research Rocket fuel, plant growth regulator

Key Differences :

  • The unsymmetrical structure of 1,1-dimethylhydrazine alters its reactivity, making it more suitable for industrial applications like rocket propulsion.

Toxicity and Regulatory Status

Compound IARC Classification Key Toxic Effects Regulatory Notes
This compound 2B Growth inhibition, hepatotoxicity Listed in Proposition 65 (California)
1,2-Dimethylhydrazine 2B Colon tumors, DNA alkylation Regulated under OSHA
1,2-Diphenylhydrazine Not classified Limited data; oxidative stress in animals ATSDR identifies data gaps

Biological Activity

1,2-Diethylhydrazine (DEH) is a member of the hydrazine family, known for its biological activity and potential carcinogenic effects. This article explores the compound's biochemical properties, mechanisms of action, and its implications in toxicology and cancer research.

This compound is a colorless liquid with a pungent odor, soluble in water and organic solvents. Its structure allows it to act as a strong alkylating agent, which can interact with DNA and proteins, leading to various biological effects. The primary mechanism by which DEH exerts its biological activity involves the formation of reactive intermediates that can cause DNA damage through alkylation. This process initiates mutagenesis, potentially leading to cancer development.

Carcinogenicity

Research indicates that this compound is a potent carcinogen. In laboratory studies, it has been shown to induce tumors in various animal models. Notably, DEH has been linked to the development of tumors in the liver, lungs, and other organs when administered at specific doses over time. The National Toxicology Program (NTP) has classified hydrazines, including DEH, as potential human carcinogens based on animal studies.

Table 1: Tumor Incidence in Animal Models

Study TypeSpeciesDose (mg/kg)Tumor Types InducedReference
Chronic ExposureRats30Liver cell carcinoma, gliomasDruckrey et al., 1966
Long-term StudyMice20Colonic neoplasmsNCBI
Short-term StudyHamstersVariableLung tumorsNTP

Biochemical Effects

This compound affects multiple biochemical pathways. It has been observed to alter enzyme activities related to detoxification and oxidative stress response. For instance:

  • Phase I Enzymes : DEH exposure increases cytochrome P450 activity, leading to enhanced metabolic activation of procarcinogens.
  • Antioxidant Enzymes : DEH treatment can decrease levels of glutathione peroxidase and superoxide dismutase, indicating increased oxidative stress.

Case Studies

Several case studies have highlighted the effects of DEH on different biological systems:

  • Study on Rats : A study investigated the chemoprotective effects of various compounds against DEH-induced colon cancer in rats. Results indicated that certain antioxidants could mitigate oxidative damage caused by DEH exposure .
  • Human Exposure Assessment : Epidemiological studies have suggested a correlation between environmental exposure to hydrazines and increased cancer risk in humans. However, direct evidence linking DEH exposure to human carcinogenesis remains limited due to ethical considerations in human trials.

Toxicological Profile

The toxicological profile of this compound includes acute and chronic effects:

  • Acute Toxicity : Inhalation or ingestion can lead to symptoms such as nausea, vomiting, and central nervous system depression.
  • Chronic Effects : Long-term exposure is associated with liver damage and increased cancer risk.

Table 2: Toxicological Effects of this compound

Effect TypeDescription
Acute ToxicityNausea, vomiting, CNS depression
Chronic ToxicityLiver damage, carcinogenic potential

Q & A

Q. Table 2: Mutagenicity of this compound in Salmonella Strains

StrainS9 MixResult (Revertants/µg)Key Mechanism
TA100NoPositive (Dose-dependent)Base-pair substitutions
TA102NoPositive (Dose-dependent)Oxidative DNA damage
TA100/TA102YesNegativeProtein-mediated deactivation

Methodological Recommendations

  • Analytical Chemistry : Use HPLC-MS with isotope dilution to distinguish this compound from azobenzene .
  • In Vivo Studies : Monitor alkylation in non-intestinal tissues (e.g., spleen) and include metabolic inhibitors to validate pathways .
  • Systematic Reviews : Apply ATSDR’s confidence-rating criteria to prioritize high-quality studies (e.g., low risk of bias, adequate sample sizes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diethylhydrazine
Reactant of Route 2
1,2-Diethylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.